molecular formula C12H14F3NO B1350244 4-(4-(Trifluoromethyl)phenoxy)piperidine CAS No. 28033-37-6

4-(4-(Trifluoromethyl)phenoxy)piperidine

Cat. No. B1350244
CAS RN: 28033-37-6
M. Wt: 245.24 g/mol
InChI Key: HRYZQEDCGWRROX-UHFFFAOYSA-N
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Description

“4-(4-(Trifluoromethyl)phenoxy)piperidine” is a chemical compound used in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation1. It has a molecular formula of C12H14F3NO2.



Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Unfortunately, detailed synthesis procedures are not readily available in the search results. However, it’s known that the compound is used in the preparation of substituted aminoquinolones1.



Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H22. This code provides a specific description of the molecule’s structure.



Chemical Reactions Analysis

The specific chemical reactions involving “4-(4-(Trifluoromethyl)phenoxy)piperidine” are not readily available in the search results. However, it’s known that the compound plays a role in the synthesis of substituted aminoquinolones1.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.242. It’s a solid at room temperature and should be stored in a refrigerator1. The compound has a purity of 95%1.


Scientific Research Applications

Protoporphyrinogen IX Oxidase Inhibitors

Trifluoromethyl-substituted compounds, including those related to 4-(4-(Trifluoromethyl)phenoxy)piperidine, have been investigated for their role as protoporphyrinogen IX oxidase inhibitors. These compounds demonstrate structural similarities in their dihedral angles and atomic distances, contributing to their functional properties in biological systems. The crystal structures of these molecules reveal interactions that could be critical for designing new inhibitors with specific properties (Li et al., 2005).

Tuberculosis Drug Research

A study on the synthesis, isolation, and spectral characterization of substances related to multidrug-resistant tuberculosis (MDR-TB) treatment identified intermediates that included 4-(4-(Trifluoromethyl)phenoxy)piperidine derivatives. These findings are significant for developing high-performance liquid chromatography methods to detect trace-level related substances in drug compounds, offering a new avenue for TB drug enhancement and safety (Jayachandra et al., 2018).

Synthesis of Piperidine Alkaloids Analogues

Research on the synthesis of trifluoro-substituted analogues of piperidine alkaloids highlights the versatility of trifluoromethyl groups in modifying biological activity. These analogues, derived from 4-piperidones, show potential for creating new compounds with varied biological activities, expanding the utility of such structures in medicinal chemistry (Bariau et al., 2006).

Anti-Tuberculosis Activity

A study focused on discovering new compounds with anti-tuberculosis activity identified piperidinol analogs, including derivatives with the trifluoromethyl phenoxy group. These compounds showed promising anti-TB activity, underscoring the potential of 4-(4-(Trifluoromethyl)phenoxy)piperidine structures in contributing to tuberculosis treatment strategies (Sun et al., 2009).

Neuroleptic Agents Synthesis

The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a piperidine or piperazine moiety linked to a 4,4-bis(p-fluorophenyl)butyl group, illustrates the application of 4-(4-(Trifluoromethyl)phenoxy)piperidine derivatives in creating compounds with significant pharmacological activities. This research provides a pathway for developing new drugs within this class, showcasing the chemical flexibility and potential therapeutic value of the trifluoromethyl group (Botteghi et al., 2001).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with acute toxicity when ingested (Hazard Statements H302). It can also cause skin irritation and serious eye irritation. Inhalation can lead to specific target organ toxicity, affecting the respiratory system3.


Future Directions

The future directions for this compound are not explicitly stated in the search results. However, given its use in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation1, it’s likely that future research will continue to explore its potential applications in this area.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZQEDCGWRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)phenoxy)piperidine

Synthesis routes and methods I

Procedure details

A solution of 46.0 g of 1-benzyl-4-(p-trifluoromethylphenoxy)piperidine, the free base of Part (a), in 250 ml. of 95% ethanol is treated with 6.0 g of 10% palladium-on-charcoal catalyst and is shaken with hydrogen gas at 50° C. until the theoretical amount of hydrogen is absorbed. The suspension is cooled, filtered, and the solvent is removed. The residual oil is fractionally distilled under reduced pressure and the fraction which boils at 74°-76° C/0.05 mm is collected. The collected oil crystallizes on standing to give a solid of 4-(p-trifluoromethylphenoxy)piperidine.
Name
1-benzyl-4-(p-trifluoromethylphenoxy)piperidine
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46 g
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Synthesis routes and methods II

Procedure details

Name
FC(F)(F)c1ccc(OC2CCN(Cc3ccccc3)CC2)cc1
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Synthesis routes and methods III

Procedure details

Tert-butyl 4-(4-trifluoromethylphenoxy)piperidine-1-carboxylate (1.13 g, 3.27 mmol) prepared in Reference Example 37 was dissolved in methylene chloride (10 ml). To which trifluoroacetic acid (10 ml) was added dropwise and the mixture was stirred at room temperature for 5 hours. After the reaction mixture was concentrated under reduced pressure, the residue was again dissolved in methylene chloride. The solution was neutralized with a sodium hydroxide aqueous solution, and the mixture was extracted with methylene chloride. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to afford 4-(4-trifluoromethylphenoxy)piperidine (727 mg, yield 91%) as a white powder.
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1.13 g
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10 mL
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10 mL
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